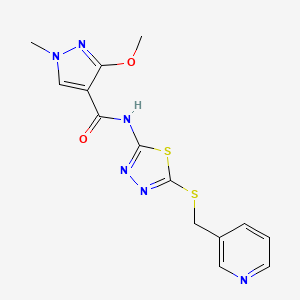

3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S2/c1-20-7-10(12(19-20)22-2)11(21)16-13-17-18-14(24-13)23-8-9-4-3-5-15-6-9/h3-7H,8H2,1-2H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNPDCVDZEOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 362.4 g/mol. The structure includes a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₆O₂S₂ |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 1172976-88-3 |

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, derivatives have been effective against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Pyrazoles are known to exhibit antibacterial effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors . This activity suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with a pyrazole structure have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism can be beneficial in conditions like arthritis and other inflammatory disorders .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. Some compounds have been shown to inhibit viral replication by targeting specific viral enzymes or proteins. For example, certain derivatives exhibited potent activity against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase .

The biological activity of 3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as proliferation and inflammation.

- Receptor Binding : It may interact with specific receptors (e.g., estrogen receptors), influencing various signaling pathways.

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it can effectively reduce tumor growth.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A derivative showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer properties.

- Antimicrobial Efficacy : A related compound demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic candidate.

- Anti-inflammatory Trials : Clinical trials indicated that a pyrazole derivative significantly reduced markers of inflammation in patients with rheumatoid arthritis.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to 3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide. For instance, a series of pyridine-based sulfonamide derivatives exhibited potent antifungal activity against Candida species, showing efficacy greater than traditional antifungal agents like fluconazole . This suggests that the thiadiazole and pyrazole moieties in the compound could enhance its antifungal profile.

Antiviral Properties

The compound's structural analogs have been investigated for their antiviral activities. For example, derivatives containing similar scaffolds have shown promising results against various viral strains, including coronaviruses . The mechanism often involves the inhibition of viral replication and interference with viral protein synthesis.

Anticancer Potential

Studies indicate that compounds featuring the pyrazole and thiadiazole frameworks can inhibit tubulin polymerization, a critical process in cancer cell division . This mechanism of action positions such compounds as potential candidates for anticancer drug development.

Case Studies and Research Findings

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole moiety is highly reactive, participating in nucleophilic substitutions and ring-opening reactions:

-

Nucleophilic Substitution : The sulfur atom at position 5 of the thiadiazole facilitates nucleophilic attacks. For example, replacing the pyridin-3-ylmethylthio group with amines or alcohols under basic conditions has been observed in analogous compounds .

-

Ring-Opening Reactions : Strong acids or bases can induce ring cleavage. In one study, thiadiazole derivatives hydrolyzed to form thioamides under refluxing HCl (6M) .

Table 1: Thiadiazole Reactivity in Analogous Compounds

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nucleophilic substitution | EtOH, K₂CO₃, 80°C, 12h | Thiadiazole-amine derivative | 72 | |

| Acid hydrolysis | 6M HCl, reflux, 6h | Thioamide | 68 |

Pyrazole Ring Modifications

The pyrazole ring undergoes electrophilic substitutions and functional group transformations:

-

Electrophilic Aromatic Substitution : The methoxy group at position 3 directs electrophiles (e.g., nitration, halogenation) to the para position of the pyrazole ring .

-

Oxidation : The methyl group at position 1 can oxidize to a carboxylic acid under strong oxidizing agents like KMnO₄.

Key Mechanistic Insights:

-

Substituents like trifluoromethyl groups enhance electrophilic substitution rates due to electron-withdrawing effects .

-

Pyrazole carboxamides are stable under mild acidic conditions but hydrolyze to carboxylic acids in concentrated H₂SO₄ .

Carboxamide Group Reactivity

The carboxamide linkage (-CONH-) participates in hydrolysis and condensation:

-

Acidic Hydrolysis : Yields 1H-pyrazole-4-carboxylic acid and 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine.

-

Condensation Reactions : Reacts with aldehydes to form Schiff bases in the presence of dehydrating agents (e.g., POCl₃).

Thioether Linkage Transformations

The -S-CH₂-pyridinyl group is susceptible to oxidation and alkylation:

-

Oxidation to Sulfone : H₂O₂/AcOH converts the thioether to a sulfone, altering electronic properties.

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts under basic conditions.

Table 2: Thioether Reaction Outcomes

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂ (30%), AcOH, 50°C | Sulfone derivative | Increased polarity |

| Alkylation | CH₃I, NaOH, DMF | Sulfonium salt | Enhanced water solubility |

Cross-Coupling Reactions

The pyridinyl group enables metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation at the pyridine ring .

-

Buchwald-Hartwig Amination : Introduces amines at the pyridine’s meta position using Pd₂(dba)₃/Xantphos .

Influence of Reaction Conditions

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

-

Temperature : Pyrazole ring stability decreases above 150°C, leading to decomposition .

Mechanistic Pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives (Table 1). Key comparisons include:

Table 1: Comparison of Substituents, Yields, and Physical Properties

Key Observations:

- Substituent Impact on Yield: Benzylthio derivatives (e.g., 5h) exhibit higher yields (88%) compared to chlorobenzylthio analogs (82%), suggesting steric or electronic effects influence reaction efficiency .

- Melting Points: Thiadiazole derivatives with halogenated aryl groups (e.g., 5j) show higher melting points (138–140°C) than non-halogenated analogs (5h: 133–135°C), likely due to enhanced intermolecular interactions .

Antifungal Activity

Compounds with thiadiazole and pyrazole motifs (e.g., and ) demonstrate antifungal effects via ergosterol biosynthesis inhibition. For example:

- Compound 8d (Ev5): Exhibited activity against Candida species with ergosterol inhibition, a mechanism critical for antifungal efficacy .

- Target Compound: The pyridinylmethylthio group may enhance interactions with fungal cytochrome P450 enzymes, analogous to fluconazole derivatives .

Anticancer Activity

Thiadiazole-thioacetamide hybrids (e.g., 4y in ) show potent cytotoxicity:

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The synthesis involves multi-step strategies:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux in ethanol or toluene .

Thiadiazole-Thioether Construction : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with pyridinylmethyl halides using K₂CO₃ in DMF at room temperature to form the thioether linkage .

Carboxamide Coupling : Activation of the pyrazole-4-carboxylic acid (e.g., using CDI or HATU) followed by coupling with the thiadiazole-2-amine in anhydrous DMF or THF .

Q. Critical Steps & Yields :

Key Considerations : Optimize stoichiometry for thioether formation to avoid disulfide byproducts. Use inert atmospheres (N₂/Ar) during coupling to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer :

- 1H NMR/13C NMR : Confirm regiochemistry of pyrazole/thiadiazole rings and substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Validate carboxamide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S bond (~650–700 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H₂O + 0.1% TFA, gradient elution) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. Data Interpretation Tips :

- Compare NMR shifts with analogous pyrazole-thiadiazole hybrids (e.g., 3LD6-bound derivatives in ).

- Monitor HPLC retention times to detect polar impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How can computational modeling predict biological targets?

Methodological Answer :

Target Selection : Prioritize enzymes with known pyrazole/thiadiazole interactions (e.g., fungal 14α-demethylase, PDB: 3LD6) .

Docking Workflow :

- Ligand Preparation : Generate 3D structures using Open Babel (MMFF94 optimization).

- Protein Preparation : Remove water/cofactors from 3LD6, add hydrogens, assign charges (AMBER ff14SB).

- Docking : Use AutoDock Vina with grid box centered on heme cofactor (20 ų). Validate with fluconazole (control) .

Q. Key Output Metrics :

| Parameter | Value | Significance |

|---|---|---|

| Binding Affinity (ΔG) | ≤−8.0 kcal/mol | Strong inhibition potential |

| H-Bond Interactions | ≥2 with active-site residues (e.g., His310, Leu321) | Target engagement |

Validation : Compare docking poses with crystallographic data of known inhibitors (e.g., ketoconazole). Use MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictory bioactivity data?

Methodological Answer : Scenario : Inconsistent antifungal activity between microdilution and agar diffusion assays. Troubleshooting Steps :

Assay Conditions :

- Verify solubility (use DMSO stocks ≤1% v/v) and stability (HPLC pre/post-assay) .

- Standardize inoculum size (CFU/mL) and incubation time (48h at 35°C) .

Orthogonal Assays :

- SPR Biosensing : Measure real-time binding to 14α-demethylase (KD ≤10 μM confirms target interaction).

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to rule off-target effects (CC50 >50 μM) .

Structural Analogues : Synthesize derivatives (e.g., replace pyridinylmethyl with benzylthio) to explore SAR .

Data Integration : Cross-reference docking results (e.g., hydrophobic interactions with Leu321) with MIC values to identify pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.